molecular formula C25H30FN3O3S B2766245 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 899999-54-3

3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Katalognummer: B2766245
CAS-Nummer: 899999-54-3
Molekulargewicht: 471.59
InChI-Schlüssel: NCTAPMKSHXKUAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with substituents that modulate its physicochemical and biological properties. Key structural features include:

  • Fluoro substituent at position 6: Common in antimicrobial quinolones, suggesting possible antibacterial or kinase-inhibitory activity.
  • 4-Propylpiperazinyl group at position 7: Introduces basicity and hydrophilicity, influencing solubility and cellular uptake .

Eigenschaften

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-5-6-28-7-9-29(10-8-28)23-15-22-20(14-21(23)26)25(30)24(16-27(22)4)33(31,32)19-12-17(2)11-18(3)13-19/h11-16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTAPMKSHXKUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C24H27FN2O3S
Molecular Weight 427.55 g/mol
IUPAC Name 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
CAS Number 893789-80-5

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Key areas of activity include:

1. Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The sulfonyl group in this compound enhances its ability to inhibit bacterial growth. Studies have shown that similar quinoline derivatives can act against various strains of bacteria, suggesting a potential for developing new antibacterial agents from this compound.

2. Anticancer Properties

Quinoline derivatives have been investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown promise in inhibiting topoisomerases, which are crucial for DNA replication in cancer cells.

3. Neuropharmacological Effects

The presence of the piperazine moiety suggests potential neuropharmacological applications. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to applications in treating psychiatric disorders or neurodegenerative diseases.

The mechanism of action for 3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases and kinases involved in cell division and metabolism.
  • Receptor Interaction : It may bind to neurotransmitter receptors, influencing signaling pathways essential for mood regulation and cognitive function.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this specific compound:

Study 1: Antibacterial Efficacy

A study conducted on a series of quinoline derivatives demonstrated that modifications to the sulfonyl group significantly enhanced antibacterial activity against Gram-positive bacteria. The results indicated a correlation between structural features and potency .

Study 2: Anticancer Activity

Research on quinoline-based compounds revealed that certain derivatives exhibited cytotoxic effects on various cancer cell lines. The study highlighted the importance of substituents like fluorine and sulfonyl groups in enhancing anticancer activity .

Study 3: Neuropharmacological Assessment

A pharmacological evaluation of piperazine-containing compounds showed that they could effectively modulate serotonin receptors, leading to anxiolytic effects in animal models. This suggests that our compound may also possess similar neuroactive properties .

Vergleich Mit ähnlichen Verbindungen

Substituent-Driven Structural Variations

The compound’s activity and properties are highly sensitive to substitutions. Below is a comparative analysis with closely related analogs:

Compound R1 R6 R7 Key Differences
Target compound 1-Methyl Fluoro 4-Propylpiperazinyl Reference standard for comparison.
3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-(4-morpholinyl)-1-propyl-4(1H)-quinolinone 1-Propyl Fluoro 4-Morpholinyl Morpholinyl (cyclic ether) vs. propylpiperazinyl; propyl vs. methyl at R1.
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino])-3-quinolinecarboxylic acid Cyclopropyl Fluoro Carboxylic acid + substituted piperazino Carboxylic acid at position 3 vs. benzenesulfonyl; variable piperazino substituents.

Hypothesized Bioactivity and Physicochemical Properties

  • Piperazine vs.
  • 1-Methyl vs. 1-Propyl at R1 : The shorter methyl group may reduce steric hindrance, improving binding to hydrophobic pockets in target proteins compared to bulkier propyl analogs .
  • Sulfonyl vs.

Metabolic and Pharmacokinetic Considerations

  • Fluorine at R6: Likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Propylpiperazinyl vs. Morpholinyl : The propyl chain on the piperazine may slow hepatic clearance via cytochrome P450 enzymes compared to morpholine’s rapid oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.